Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity vs. Symmetrical Bis-Anilino Triazines
The target compound has a computed XLogP3-AA of 4.0, one hydrogen bond donor, and five hydrogen bond acceptors [1]. In contrast, the symmetrical analog 4,6-bis((3-chlorophenyl)amino)-1,3,5-triazine (a common comparator scaffold) carries two H-bond donors and six acceptors [2]. The pyridinyl nitrogen in the target compound provides an additional H-bond acceptor with different basicity (pKa ~3.5 for 2-chloropyridine vs. aniline pKa ~4.6), offering a distinct molecular recognition surface for kinase hinge-binding or coordination chemistry applications [1].
Comparator: XLogP3-AA ~4.8; HBD = 2; HBA = 6
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0; HBD = 1; HBA = 5 |
| Comparator Or Baseline | 4,6-bis((3-chlorophenyl)amino)-1,3,5-triazine (estimated XLogP3-AA ~4.8; HBD = 2; HBA = 6) |
| Quantified Difference | ΔLogP ≈ -0.8; one fewer HBD; pyridinyl N replaces anilino NH |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) |
Why This Matters
Lower LogP and reduced HBD count predict improved aqueous solubility and permeability, making this compound a more suitable starting point for lead optimization requiring balanced ADME properties.
- [1] PubChem Compound Summary for CID 11255596. Computed properties: XLogP3-AA, H-bond donor/acceptor counts, rotatable bond count. View Source
- [2] Structure-based estimation for 4,6-bis((3-chlorophenyl)amino)-1,3,5-triazine based on fragment additivity and PubChem computed property methods. View Source
